2-cyclopropyl-3-methyl-3H-isoindol-1-one
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Overview
Description
2-cyclopropyl-3-methyl-3H-isoindol-1-one is a compound belonging to the isoindoline family. Isoindolines are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their unique structural properties. The compound’s molecular formula is C12H13NO, and it is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3-methyl-3H-isoindol-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with phthalic anhydride under reflux conditions to form the corresponding isoindoline derivative. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-3-methyl-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include oxidized isoindoline derivatives, reduced isoindoline derivatives, and various substituted isoindoline compounds .
Scientific Research Applications
2-cyclopropyl-3-methyl-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-3-methyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-cyclopropyl-3H-isoindol-1-one
- 2-Cyclopropyl-6-nitro-3H-isoindol-1-one
- N-Substituted isoindoline derivatives
Uniqueness
2-cyclopropyl-3-methyl-3H-isoindol-1-one is unique due to its specific cyclopropyl and methyl substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-cyclopropyl-3-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H13NO/c1-8-10-4-2-3-5-11(10)12(14)13(8)9-6-7-9/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
CHOOAVHAFOGMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)N1C3CC3 |
Origin of Product |
United States |
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